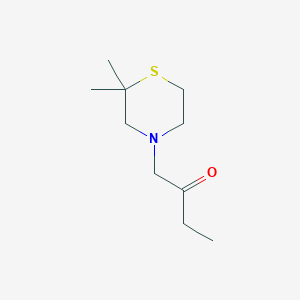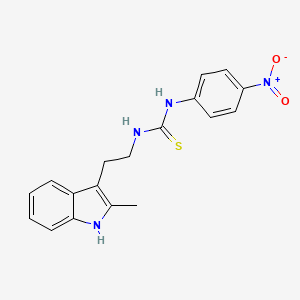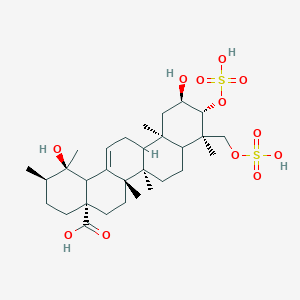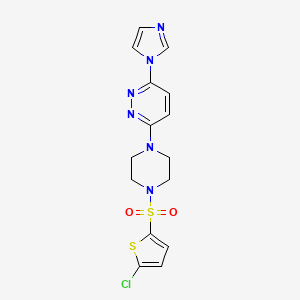![molecular formula C15H17N3O2 B2694280 N-[(1-hydroxycyclopentyl)methyl]quinoxaline-2-carboxamide CAS No. 1235014-15-9](/img/structure/B2694280.png)
N-[(1-hydroxycyclopentyl)methyl]quinoxaline-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1-hydroxycyclopentyl)methyl]quinoxaline-2-carboxamide is a compound that belongs to the quinoxaline family, which is known for its diverse biological activities.
Mecanismo De Acción
Target of Action
Quinoxalines have been found to interact with a variety of biological targets. They have shown prominent pharmacological effects like antifungal, antibacterial, antiviral, and antimicrobial . .
Biochemical Pathways
Quinoxalines can affect a variety of biochemical pathways due to their broad spectrum of biological activities
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of quinoxalines can vary widely depending on their specific chemical structure
Result of Action
The molecular and cellular effects of quinoxalines can vary widely depending on their specific chemical structure and their biological targets
Action Environment
Environmental factors can influence the action, efficacy, and stability of quinoxalines
Métodos De Preparación
The synthesis of N-[(1-hydroxycyclopentyl)methyl]quinoxaline-2-carboxamide typically involves the condensation of 1,2-diaminobenzene with a suitable dicarbonyl compound to form the quinoxaline core. The subsequent introduction of the N-[(1-hydroxycyclopentyl)methyl] group can be achieved through various synthetic routes, including nucleophilic substitution reactions. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .
Análisis De Reacciones Químicas
N-[(1-hydroxycyclopentyl)methyl]quinoxaline-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinoxaline core. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions.
Aplicaciones Científicas De Investigación
Chemistry: The compound serves as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an antimicrobial agent against various bacterial and fungal strains.
Medicine: Research has indicated its potential as an anticancer agent, with studies showing selective cytotoxicity against certain cancer cell lines.
Industry: The compound’s properties make it suitable for use in the development of new pharmaceuticals and agrochemicals
Comparación Con Compuestos Similares
N-[(1-hydroxycyclopentyl)methyl]quinoxaline-2-carboxamide can be compared with other quinoxaline derivatives, such as:
N-(naphthalen-1-ylmethyl)quinoxaline-2-carboxamide: Known for its anticancer properties.
Quinoxaline-2-carboxamide: Used as a carrier ligand in platinum compounds for cancer treatment.
Quinoxaline-1,4-di-N-oxide:
Propiedades
IUPAC Name |
N-[(1-hydroxycyclopentyl)methyl]quinoxaline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c19-14(17-10-15(20)7-3-4-8-15)13-9-16-11-5-1-2-6-12(11)18-13/h1-2,5-6,9,20H,3-4,7-8,10H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHACJYPTEFXOMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)C2=NC3=CC=CC=C3N=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4-dimethylbenzenesulfonamide](/img/structure/B2694198.png)
![2-{[2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}-N-(prop-2-en-1-yl)acetamide](/img/structure/B2694199.png)
![N-{3-[(4-bromophenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-yl}-N-isopentylamine](/img/structure/B2694200.png)

![4-[(4-Fluorophenyl)methyl]-1-[1-(prop-2-yn-1-yl)piperidine-4-carbonyl]piperidine](/img/structure/B2694203.png)
![4-chloro-N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]benzene-1-sulfonamide](/img/structure/B2694206.png)
![(E)-3-(2-chlorophenyl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide](/img/structure/B2694207.png)

![N-(3-ethylphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/new.no-structure.jpg)

![1-phenyl-1H-indole-2,3-dione 3-[N-(4-fluorophenyl)hydrazone]](/img/structure/B2694215.png)

![N-(3-(dimethylamino)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide hydrochloride](/img/structure/B2694220.png)
